8-Debenzoylpaeoniflorin
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Overview
Description
Mechanism of Action
Target of Action
8-Debenzoylpaeoniflorin, a monoterpene glycoside, is a natural product isolated from the dried root of Paeonia lactiflora Pall . It has been found to have antihyperglycemic activity . The primary target of this compound is the transient receptor potential ankyrin 1 (TRPA1) channel . TRPA1 is a member of the transient receptor potential (TRP) channel family and plays a crucial role in sensing environmental stimuli .
Mode of Action
This compound interacts with its target, TRPA1, and slightly activates it . This activation of TRPA1 by this compound could contribute to its pharmacological effects .
Biochemical Pathways
The biosynthesis of this compound involves a benzoyltransferase, which uses this compound as a substrate and benzoyl-CoA as a benzoyl donor .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound is absorbed into the blood following oral administration . It was found to have the second-highest plasma concentration following administration of Shimotsuto, a traditional Japanese Kampo medicine, indicating good bioavailability .
Result of Action
The activation of TRPA1 by this compound could contribute to its antihyperglycemic activity . This suggests that this compound may have potential therapeutic applications in the management of high blood sugar levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of this compound in Paeonia lactiflora Pall is influenced by factors such as the plant’s distribution and other environmental conditions
Biochemical Analysis
Biochemical Properties
8-Debenzoylpaeoniflorin plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The substrate of benzoyltransferase is this compound and the benzoyl donor is benzoyl-CoA .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The preparation of 8-debenzoylpaeoniflorin typically involves the hydrolysis of paeoniflorin-6’-O-benzenesulfonate, followed by extraction and column chromatography . The synthetic route includes the use of glycosyltransferase and benzoyltransferase enzymes, where the substrate for glycosyltransferase is paeoniflorgenin and the glycosyl donor is uridine diphosphate glucose. The substrate for benzoyltransferase is this compound, and the benzoyl donor is benzoyl-CoA .
Chemical Reactions Analysis
8-Debenzoylpaeoniflorin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of reduced glycosides .
Scientific Research Applications
8-Debenzoylpaeoniflorin has been extensively studied for its scientific research applications. In chemistry, it is used as a reference compound for the analysis of Paeonia species. In biology and medicine, it has shown significant antihyperglycemic activity, making it a potential candidate for diabetes treatment . Additionally, it exhibits antioxidant, anti-inflammatory, and neuroprotective properties, which are valuable in various therapeutic contexts .
Comparison with Similar Compounds
8-Debenzoylpaeoniflorin is structurally similar to other monoterpene glycosides found in Paeonia species, such as paeoniflorin and albiflorin . it is unique due to its specific pharmacological activities and the absence of a benzoyl group, which differentiates it from paeoniflorin. This structural difference contributes to its distinct biological effects and potential therapeutic applications .
Similar Compounds
- Paeoniflorin
- Albiflorin
- Benzoylpaeoniflorin
- 6’-O-Benzoylalbiflorin
These compounds share similar structural features but differ in their specific pharmacological activities and applications .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(1R,2S,3R,5R,6R,8S)-6-hydroxy-2-(hydroxymethyl)-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O10/c1-13-4-15(22)7-2-16(13,14(7,5-18)12(25-13)26-15)24-11-10(21)9(20)8(19)6(3-17)23-11/h6-12,17-22H,2-5H2,1H3/t6-,7-,8-,9+,10-,11+,12-,13+,14+,15-,16+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXNSYGCFNCQRW-DKCIEBLWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)CO)OC5C(C(C(C(O5)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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